![molecular formula C9H14N2O2 B3022757 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-17-5](/img/structure/B3022757.png)
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Descripción general
Descripción
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also known as Ro 19-6327, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of spirohydantoins, which have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Methods : A study by Pardali et al. (2021) demonstrates a simple, fast, and cost-effective three-step synthesis method for the related compound 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. This method yields high purity products and represents a promising pathway for synthesizing similar compounds like 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione (Pardali et al., 2021).
Crystal Structure Analysis : The crystal structure of a similar compound has been detailed by Rohlíček et al. (2010), highlighting the molecule's conformation and intermolecular hydrogen bonds. Such structural insights are crucial for understanding the chemical behavior of this compound (Rohlíček et al., 2010).
Potential Pharmacological Interests
Cholinergic Agents : Tsukamoto et al. (1993) synthesized derivatives of this compound, showing affinity for cortical M1 receptors and reversing scopolamine-induced impairment in mice. This indicates potential therapeutic applications in treating dementia (Tsukamoto et al., 1993).
Hypoglycemic Activity : Iqbal et al. (2012) conducted a study on the hypoglycemic potential of similar compounds, finding that certain derivatives significantly reduced blood glucose levels in rats. This suggests a potential avenue for diabetes treatment research (Iqbal et al., 2012).
Molecular and Crystal Structure Dynamics
- Conformational Studies : Research by Lazić et al. (2022) on spirohydantoin derivatives, closely related to this compound, provides insights into molecular and crystal packing preferences, which are essential for understanding the compound's chemical properties and potential drug formulation strategies (Lazić et al., 2022).
Implications in Drug Design
- Anticonvulsant Agents : A study by Madaiah et al. (2012) synthesized derivatives of this compound and tested their anticonvulsant activity, suggesting potential in designing new anticonvulsant drugs (Madaiah et al., 2012).
Supramolecular Chemistry
- Supramolecular Arrangements : Research by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, which are structurally related to this compound, discusses the relationship between molecular and crystal structures. This study is relevant for understanding how the compound might behave in different chemical environments (Graus et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-1,3-diazaspiro[4The compound belongs to a class of heterocyclic scaffolds known as hydantoins , which have been associated with a wide range of therapeutic applications, including anticonvulsant , antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activities . .
Result of Action
The molecular and cellular effects of 8-Methyl-1,3-diazaspiro[4As a part of the hydantoin class of compounds, it may potentially exhibit a range of therapeutic effects . .
Propiedades
IUPAC Name |
8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHFGMUUNFASMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220965 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-17-5 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-dione, 8-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





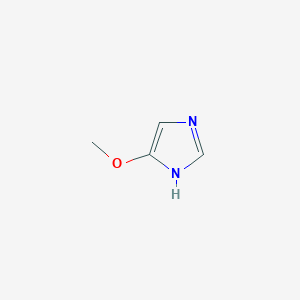
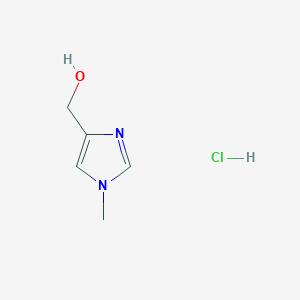
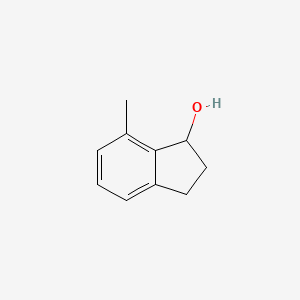
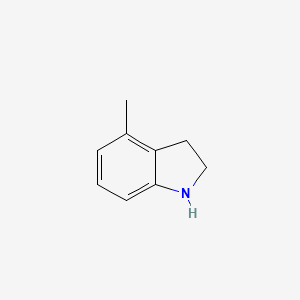
![{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B3022685.png)
![[2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3022686.png)
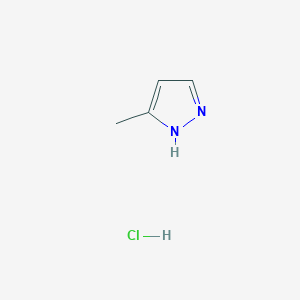
![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)



